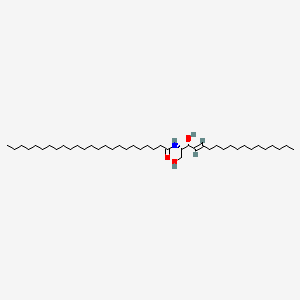

N-tetracosanoylsphingosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

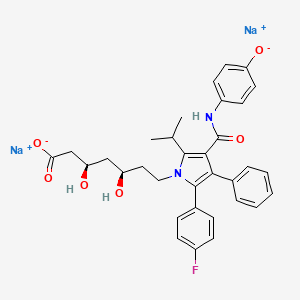

N-tetracosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as tetracosanoyl. It has a role as a mouse metabolite. It is a N-acylsphingosine, a Cer(d42:1) and a N-(very-long-chain fatty acyl)-sphingoid base. It is functionally related to a tetracosanoic acid.

Wissenschaftliche Forschungsanwendungen

Lipid Extraction and Chromatography : The development of new techniques for isolating compounds like N-tetracosanoylsphingosine involves using one chromatography step resulting in quantitative recovery of neutral glycosphingolipids and lysoglycosphingolipids. This method is crucial for analyzing these compounds in biological samples and has potential implications in understanding metabolic pathways in normal and pathological tissues, such as Gaucher and Krabbe's disease (Bodennec, Pelled, & Futerman, 2003).

Biomedical Coatings : Research into silica/silane reaction systems has implications for the application of organosilanes in improving the properties of biomedical materials and coatings, potentially affecting the delivery and efficacy of therapeutics and the performance of medical implants (Goerl, Hunsche, Mueller, & Koban, 1997).

Epoxy Coating Enhancements : The addition of SiO2-graphene oxide hybrid inorganic nanofillers into epoxy coatings, which might include organosilanes like this compound, has been shown to significantly increase adhesion strength and corrosion protection, demonstrating the importance of ceramides in advanced coating technologies (Pourhashem, Vaezi, & Rashidi, 2017).

Molecular Studies and Drug Design : The study and synthesis of N-acylsphingosines like this compound are crucial for understanding the structure and function of these molecules in biological systems. Such knowledge is fundamental for drug discovery, particularly for diseases related to lipid metabolism or cell membrane integrity (Ali, Ahmed, Saleem, & Khan, 2006).

Cell Proliferation and Cancer Research : Certain types of sphingosines, which are closely related to ceramides like this compound, have been found to stimulate cellular proliferation and could act synergistically with growth factors to induce cell division. This has significant implications in understanding cell biology, signaling, and potentially in strategies for cancer treatment (Zhang, Buckley, Gibson, & Spiegel, 1990).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of N-tetracosanoylsphingosine can be achieved through a multi-step process involving the coupling of tetracosanoic acid with sphingosine. The tetracosanoic acid will first be activated with a coupling reagent, followed by the addition of sphingosine to form the desired product.", "Starting Materials": [ "Tetracosanoic acid", "Sphingosine", "Coupling reagent (e.g. N,N'-dicyclohexylcarbodiimide (DCC))" ], "Reaction": [ "Activation of tetracosanoic acid with coupling reagent", "Addition of sphingosine to activated tetracosanoic acid", "Removal of protecting groups (if necessary)" ] } | |

CAS-Nummer |

73354-07-1 |

Molekularformel |

C42H83NO3 |

Molekulargewicht |

650.1 g/mol |

IUPAC-Name |

N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracosanamide |

InChI |

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46) |

InChI-Schlüssel |

ZJVVOYPTFQEGPH-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Physikalische Beschreibung |

Solid |

Löslichkeit |

Insoluble |

Herkunft des Produkts |

United States |

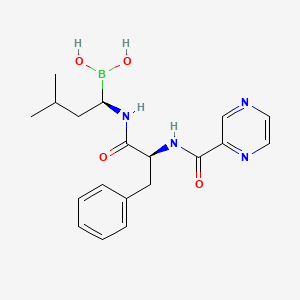

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

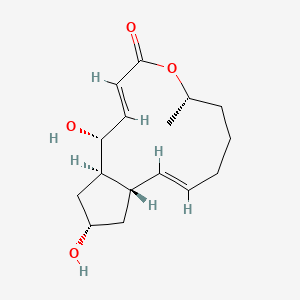

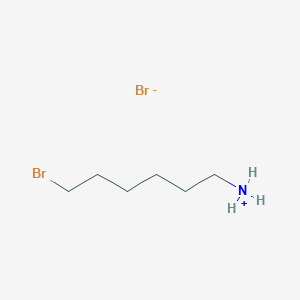

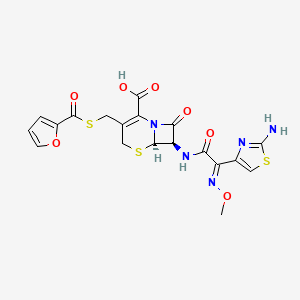

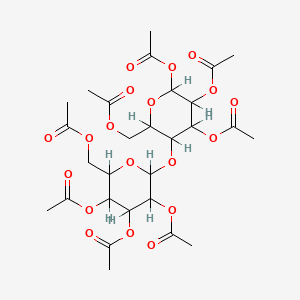

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7796849.png)

![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B7796871.png)